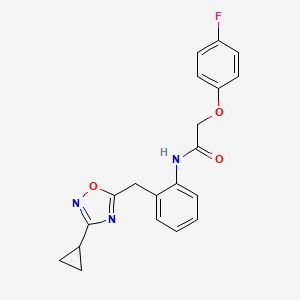

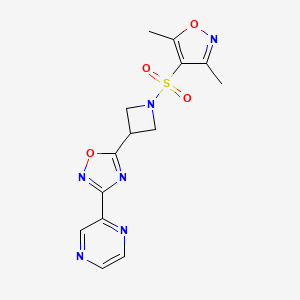

![molecular formula C18H18N2O6S B2615758 (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878082-10-1](/img/structure/B2615758.png)

(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule with several functional groups, including a nitrophenyl group, a sulfonylamino group, and an ethenyl group. These groups suggest that the compound could participate in a variety of chemical reactions .

Chemical Reactions Analysis

The nitrophenyl, sulfonylamino, and ethenyl groups in this compound suggest that it could participate in a variety of chemical reactions, including redox reactions, substitution reactions, and addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Without specific data for this compound, I can’t provide a detailed analysis of its physical and chemical properties .Scientific Research Applications

Fluorescent Molecular Probes

- Solvatochromic Dyes : Compounds embodying a "push-pull" electron transfer system, including those with sulfonyl groups, have been utilized as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their utility in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthesis and Reactivity

- Sulfones in Aqueous Reactions : Studies on sulfones, including nitrophenyl sulfones, in aqueous sodium hydroxide solutions have detailed the formation of various compounds through reactions like hydrolysis and nucleophilic substitution. These insights are crucial for understanding the reactivity and potential applications of similar sulfonate compounds in synthetic chemistry (Shaw & Miller, 1970).

Catalysis and Coordination Chemistry

- Catalytic Use of Sulfonate Anions : The sulfonation process and subsequent reactions of certain compounds have been explored for their catalytic applications, particularly in the formation of complexes and catalysis. This research is relevant to understanding how sulfonylamino acetate derivatives might function in catalytic systems (Zábranský, Císařová, & Štěpnička, 2018).

Inhibition Studies

- Carbonic Anhydrase Inhibitors : Derivatives incorporating sulfonyl and imidazolidinone groups have been tested as inhibitors for carbonic anhydrase, an enzyme involved in pH regulation. These compounds exhibited micromolar inhibition constants against specific isoenzymes, indicating their potential as pharmacological agents (Abdel-Aziz et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-14-2-4-15(5-3-14)10-11-27(24,25)19-12-18(21)26-13-16-6-8-17(9-7-16)20(22)23/h2-11,19H,12-13H2,1H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXYYAVZYYYNBD-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)

![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)

![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)

![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)

![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)